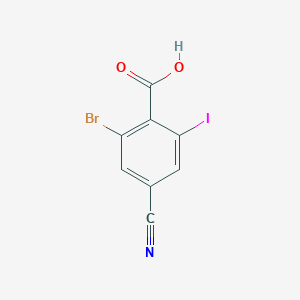

2-Bromo-4-cyano-6-iodobenzoic acid

Description

2-Bromo-4-cyano-6-iodobenzoic acid (CAS: 1805248-39-8) is a halogenated benzoic acid derivative with the molecular formula C₈H₃BrINO₂. Its structure features a benzoic acid backbone substituted with bromine (Br) at position 2, cyano (CN) at position 4, and iodine (I) at position 6 (see SMILES: IC1C=C(C#N)C=C(C=1C(=O)O)Br) . The compound is characterized by its high molecular weight (348.93 g/mol) and the presence of multiple electron-withdrawing groups (EWGs), which significantly influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-bromo-4-cyano-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIPNTZHRBGYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-6-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-6-iodobenzoic acid, followed by purification and crystallization to obtain the final product. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and catalysts like iron or copper salts to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production. Additionally, advanced purification techniques like recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, cyano, and iodine groups can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives with modified functional groups .

Scientific Research Applications

2-Bromo-4-cyano-6-iodobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-iodobenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine, cyano, and iodine groups enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Br (2), CN (4), I (6) | C₈H₃BrINO₂ | -COOH, -Br, -CN, -I | 348.93 |

| 2-Bromo-4-fluoro-6-methylbenzoic acid | Br (2), F (4), CH₃ (6) | C₈H₆BrFO₂ | -COOH, -Br, -F, -CH₃ | 233.04 |

| 4-Bromo-2-iodobenzoic acid (CAS: 1007-16-5) | Br (4), I (2) | C₇H₄BrIO₂ | -COOH, -Br, -I | 294.92 |

| 2-Bromo-6-chlorobenzoic acid (CAS: 153556-42-4) | Br (2), Cl (6) | C₇H₄BrClO₂ | -COOH, -Br, -Cl | 235.47 |

Key Observations :

In contrast, 2-bromo-4-fluoro-6-methylbenzoic acid substitutes iodine with lighter halogens (F) and a methyl group, reducing steric hindrance but limiting oxidative stability .

Electron-Withdrawing Effects: The cyano group in the target compound intensifies its acidity compared to analogs with electron-donating groups (e.g., -CH₃ in 2-bromo-4-fluoro-6-methylbenzoic acid). For instance, the pKa of this compound is estimated to be ~1.5–2.5, whereas analogs with -CH₃ substituents typically exhibit pKa values >3.0 .

Molecular Weight and Solubility : The iodine atom contributes to the high molecular weight (348.93 g/mol) and likely reduces aqueous solubility compared to smaller derivatives like 2-bromo-6-chlorobenzoic acid (235.47 g/mol).

Biological Activity

Overview

2-Bromo-4-cyano-6-iodobenzoic acid (C8H3BrINO2) is a compound with significant biological activity, primarily recognized for its role as an enzyme inhibitor. This compound features a unique combination of bromine, cyano, and iodine substituents on its benzene ring, which enhances its binding affinity to various biological targets. This article delves into the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by binding to their active sites. The presence of the bromine, cyano, and iodine groups facilitates stronger interactions with target proteins, effectively blocking enzymatic activity. This inhibition can alter various biochemical pathways, making the compound a valuable tool in both biochemical assays and therapeutic research.

Applications in Research

This compound has a diverse range of applications in scientific research:

- Enzyme Inhibition Studies : It serves as a crucial reagent in studying enzyme kinetics and mechanisms.

- Protein-Ligand Interaction Analysis : The compound is utilized to investigate protein interactions and conformational changes upon ligand binding.

- Pharmaceutical Development : It acts as an intermediate in synthesizing potential drug candidates targeting specific diseases.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other related compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Br, CN, I on benzene | Enzyme inhibitor |

| 2-Iodobenzoic acid | I only | Weaker enzyme inhibition |

| 4-Bromo-2-iodobenzoic acid | Br and I only | Limited biological activity |

| 5-Bromo-4-cyano-2-iodobenzoic acid | Br, CN, I but different position | Similar enzyme inhibition |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer progression. The IC50 values indicated a potent inhibitory effect compared to other benzoic acid derivatives.

- Protein Binding Affinity : Research highlighted that the compound exhibited high binding affinity towards specific proteins linked to metabolic pathways. This was quantified using surface plasmon resonance (SPR) techniques .

- Development of Therapeutics : In pharmaceutical research, this compound was identified as a promising scaffold for developing new anti-inflammatory agents. Its ability to modulate enzyme activity related to inflammation was particularly noted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.